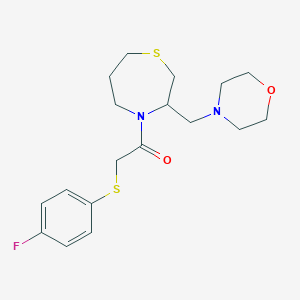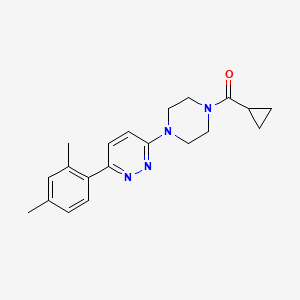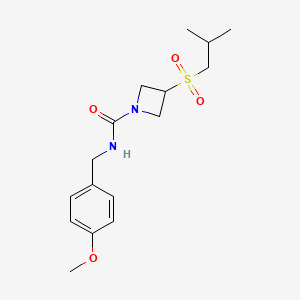![molecular formula C24H28N4O3S B2862032 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide CAS No. 683792-17-8](/img/new.no-structure.jpg)
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with cyanoacetyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry techniques to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyanoacetyl group may also play a role in the compound’s biological activity by interacting with nucleophilic sites on proteins or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler structure with similar biological activities.
Benzimidazole: The parent compound with a wide range of applications in medicinal chemistry.
Sulfonamides: Known for their antibacterial properties and used in various therapeutic applications
Uniqueness
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzimidazole core, cyanoacetyl group, and sulfonamide moiety makes it a versatile compound for various applications .
Propiedades
Número CAS |
683792-17-8 |
|---|---|
Fórmula molecular |
C24H28N4O3S |
Peso molecular |
452.57 |
Nombre IUPAC |
4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-dibutylbenzenesulfonamide |
InChI |
InChI=1S/C24H28N4O3S/c1-3-5-15-28(16-6-4-2)32(30,31)19-13-11-18(12-14-19)23(29)20(17-25)24-26-21-9-7-8-10-22(21)27-24/h7-14,29H,3-6,15-16H2,1-2H3,(H,26,27)/b23-20- |
Clave InChI |
OKUHLHULNVGNHW-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2861949.png)
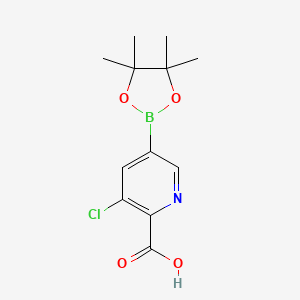
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)
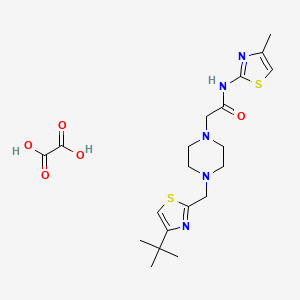
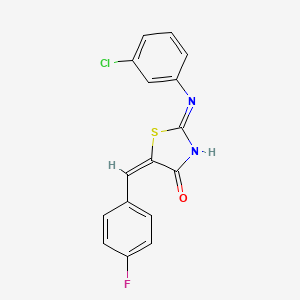
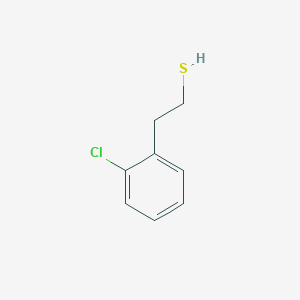

![N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B2861960.png)
![{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2861961.png)
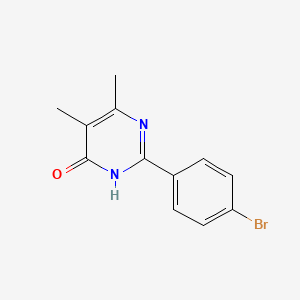
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide](/img/structure/B2861969.png)
